molecular formula C15H20ClNO2 B3244206 (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride CAS No. 1609408-89-0

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride

Cat. No.: B3244206
CAS No.: 1609408-89-0
M. Wt: 281.78
InChI Key: MMVRYRNWIITJJW-UHFFFAOYSA-N
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Scientific Research Applications

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride typically involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base, followed by the reaction with 2-methoxyethanol . The reaction conditions often include:

    Temperature: Room temperature (RT)

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: A base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Continuous flow systems: For efficient and consistent production

    Purification steps: Including crystallization and filtration to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation products: Depending on the oxidizing agent, the products can include naphthoquinones or other oxidized derivatives.

    Reduction products: Reduced forms of the compound, such as amines or alcohols.

    Substitution products: Compounds with different substituents replacing the methoxy group.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)[2-(2-phenoxy)ethyl]amine hydrochloride
  • (2-Methoxyethyl)[2-(2-benzyloxy)ethyl]amine hydrochloride
  • (2-Methoxyethyl)[2-(2-tolyloxy)ethyl]amine hydrochloride

Uniqueness

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride is unique due to its naphthyloxy group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methoxy-N-(2-naphthalen-2-yloxyethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15;/h2-7,12,16H,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRYRNWIITJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609408-89-0
Record name Ethanamine, N-(2-methoxyethyl)-2-(2-naphthalenyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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